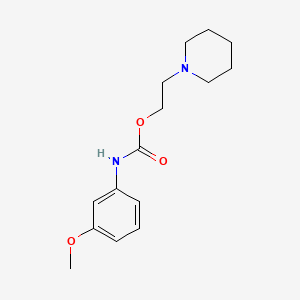
2-(1-piperidyl)ethyl N-(3-methoxyphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-piperidyl)ethyl N-(3-methoxyphenyl)carbamate is a chemical compound that belongs to the class of carbamates It features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom, and a methoxyphenyl group, which is a benzene ring substituted with a methoxy group (-OCH3)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-piperidyl)ethyl N-(3-methoxyphenyl)carbamate typically involves the reaction of 1-(3-methoxyphenyl)isocyanate with 2-(1-piperidyl)ethanol. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of isocyanate. The reaction proceeds as follows:
- Dissolve 1-(3-methoxyphenyl)isocyanate in an anhydrous solvent such as dichloromethane.
- Add 2-(1-piperidyl)ethanol dropwise to the solution while maintaining the temperature at 0-5°C.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for reagent addition and product purification can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1-piperidyl)ethyl N-(3-methoxyphenyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1-piperidyl)ethyl N-(3-methoxyphenyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 2-(1-piperidyl)ethyl N-(3-methoxyphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The piperidine ring and methoxyphenyl group contribute to the binding affinity and specificity of the compound for its targets.
Comparison with Similar Compounds
Similar Compounds
2-(1-piperidyl)ethyl N-phenylcarbamate: Lacks the methoxy group on the phenyl ring.
2-(1-piperidyl)ethyl N-(4-methoxyphenyl)carbamate: The methoxy group is positioned at the para position instead of the meta position.
2-(1-piperidyl)ethyl N-(3-chlorophenyl)carbamate: The methoxy group is replaced with a chloro group.
Uniqueness
2-(1-piperidyl)ethyl N-(3-methoxyphenyl)carbamate is unique due to the presence of the methoxy group at the meta position on the phenyl ring. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.
Properties
CAS No. |
76875-81-5 |
|---|---|
Molecular Formula |
C15H22N2O3 |
Molecular Weight |
278.35 g/mol |
IUPAC Name |
2-piperidin-1-ylethyl N-(3-methoxyphenyl)carbamate |
InChI |
InChI=1S/C15H22N2O3/c1-19-14-7-5-6-13(12-14)16-15(18)20-11-10-17-8-3-2-4-9-17/h5-7,12H,2-4,8-11H2,1H3,(H,16,18) |
InChI Key |
MFSNOTSTCDAERK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)OCCN2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


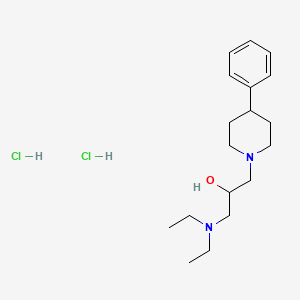
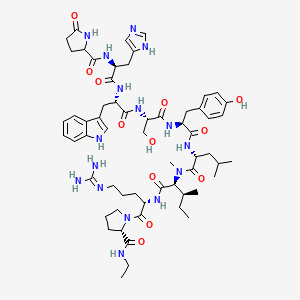
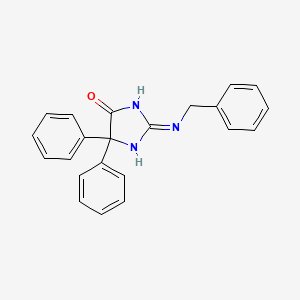
![1-[(Methoxyethynyl)sulfanyl]-2,4-dinitrobenzene](/img/structure/B14436249.png)
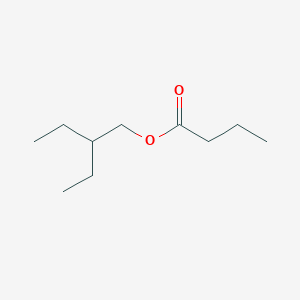
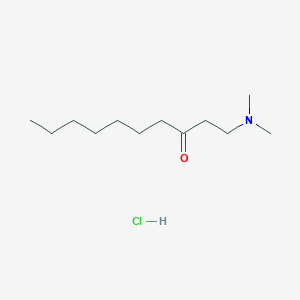


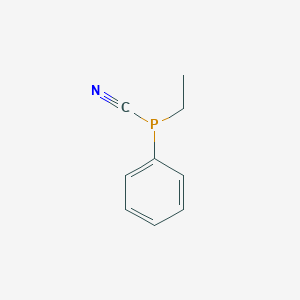
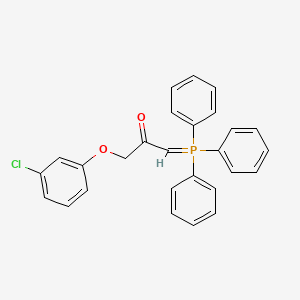
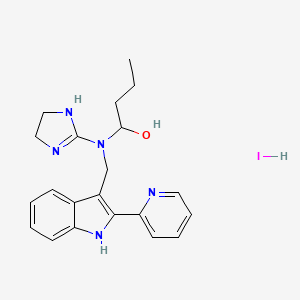
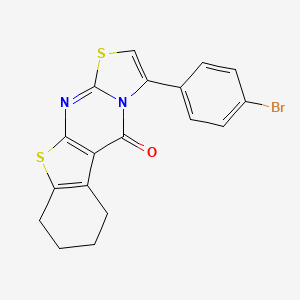
![1,1'-[Peroxybis(methylene)]bis(2-methylbenzene)](/img/structure/B14436314.png)
![1-Methoxybicyclo[3.1.1]heptane](/img/structure/B14436319.png)
